An In-depth Technical Guide to the Chemical Structure and Synthesis of Carumonam
An In-depth Technical Guide to the Chemical Structure and Synthesis of Carumonam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Carumonam, a synthetic monobactam antibiotic. The information presented herein is intended for a technical audience and includes precise chemical nomenclature, a detailed synthetic protocol with quantitative data, and visual representations of its structure and synthesis pathway.
Chemical Structure of Carumonam
Carumonam is a monocyclic β-lactam antibiotic, characterized by an isolated azetidinone ring that is not fused to another ring structure.[1] This structural feature contributes to its resistance against many β-lactamases.[2] The systematic chemical name for Carumonam is [[(Z)-[2-[[(2S,3S)-2-[[(Aminocarbonyl)oxy]methyl]-4-oxo-1-sulfo-3-azetidinyl]amino]-1-(2-amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]acetic acid.[3]
Key Structural Features:
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Monobactam Core: A central 2-azetidinone ring.
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Sulfonic Acid Group: Attached to the nitrogen atom of the β-lactam ring.
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Side Chains: A complex side chain at the C3 position of the azetidinone ring, which is crucial for its antibacterial spectrum and affinity for penicillin-binding proteins (PBPs), and a carbamoyloxymethyl group at the C4 position.[4][5]
Molecular Formula: C₁₂H₁₄N₆O₁₀S₂[3]
Molecular Weight: 466.40 g/mol [3]
Caption: 2D Chemical Structure of Carumonam.
Synthesis of Carumonam
Several synthetic routes for Carumonam have been developed.[3][6] One notable method involves the condensation of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid with (Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetic acid derivatives. A specific, high-yield industrial synthesis for Carumonam sodium is detailed in Chinese patent CN103044416A.[7] This method avoids the use of strong acids, which can damage the β-lactam ring, and eliminates the residual of 2-mercaptobenzothiazole found in other methods.[7]
The synthesis described in patent CN103044416A involves the reaction of two key intermediates to form Carumonam, which is then converted to its disodium salt for pharmaceutical use.
Caption: Synthetic Pathway of Carumonam Sodium.
The following experimental protocol is adapted from the procedure described in patent CN103044416A for the synthesis of Carumonam sodium.[7]
Step 1: Preparation of Carumonam
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In a 500 mL three-necked flask, add 23.9 g (0.1 mol) of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid and 180 mL of 1,2-dichloroethane.
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Stir the mixture to dissolve the solids and cool the solution to a temperature between -30°C and -25°C.
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Begin the dropwise addition of 55.6 g (0.3 mol) of tri-n-butylamine.
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Simultaneously and gradually, add 33.0 g (0.11 mol) of (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride.
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Maintain the reaction temperature between -30°C and -25°C and control the pH of the reaction mixture between 7 and 8.
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After the addition is complete, raise the temperature to 0-5°C and maintain for 3 hours.
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Following the reaction period, perform a standard work-up procedure to isolate the wet product of Carumonam.
Step 2: Formation of Carumonam Sodium
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Dissolve the wet Carumonam product from Step 1 in water.
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Add an inorganic base (the patent suggests an amount that is 2-4 times the molar amount of Carumonam) to adjust the pH to a range of 5.0 to 6.0.
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Stir the solution for 0.5 to 3 hours at a temperature of 15-25°C.
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Gradually add a water-miscible organic solvent (Organic Solvent B) to the solution.
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After the addition, cool the mixture to between -5°C and 5°C and allow crystallization to occur over 2 hours.
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Filter the resulting precipitate and wash the filter cake.
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Dry the collected solid under vacuum at a temperature between 20°C and 60°C to yield Carumonam sodium.
The following table summarizes the quantitative data from the synthesis described in patent CN103044416A.[7]
| Parameter | Value |
| Starting Materials | |
| (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid | 23.9 g (0.1 mol) |
| (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride | 33.0 g (0.11 mol) |
| Tri-n-butylamine | 55.6 g (0.3 mol) |
| 1,2-dichloroethane | 180 mL |
| Reaction Conditions | |
| Initial Temperature | -30°C to -25°C |
| Reaction pH | 7 - 8 |
| Insulation Temperature | 0°C to 5°C |
| Product Yield and Purity | |
| Yield of Carumonam Sodium | 35.5 g (69.7%) |
| HPLC Purity | 98.7% |
Conclusion
Carumonam remains a significant molecule in the landscape of β-lactam antibiotics due to its unique monobactam structure and its efficacy against various Gram-negative bacteria.[2][8] The synthetic pathway detailed in this guide represents an efficient and industrially applicable method for its production, achieving high yield and purity.[7] This information serves as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carumonam [drugfuture.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Carumonam (AMA-1080) and a Related Compound Starting from (2R, 3R)-Epoxysuccinic Acid [jstage.jst.go.jp]
- 7. CN103044416A - Synthetic method of Carumonam sodium - Google Patents [patents.google.com]
- 8. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
